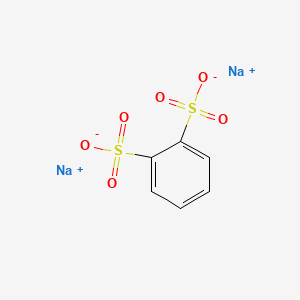

1,2-Benzenedisulfonic acid, disodium salt

Description

This compound is structurally defined by its two sulfonic acid groups in adjacent positions, conferring high water solubility and strong ionic character. It is commonly utilized in industrial processes, including as an intermediate in dye synthesis, surfactant formulations, and polymer production .

Properties

CAS No. |

10425-30-6 |

|---|---|

Molecular Formula |

C6H4Na2O6S2 |

Molecular Weight |

282.2 g/mol |

IUPAC Name |

disodium;benzene-1,2-disulfonate |

InChI |

InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

InChI Key |

SRWAMKHZLDKAHZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Sulfonation of Benzene and Isolation of Disulfonic Acid

One classical industrial approach involves the sulfonation of benzene with sulfuric acid or oleum to produce benzene monosulfonic acid, followed by further sulfonation to yield benzene disulfonic acid. The process is often catalyzed by sodium salts derived from monosulfonic acid and sulfate, which accelerate disulfonation and reduce by-product formation such as sulfone and tar.

Process Highlights (Based on US Patent US3227750A):

- Reactants: Benzene, sulfuric acid, and a catalyst mixture of alkali metal sulfate and alkali metal benzene monosulfonate.

- Conditions: Reaction temperature below 78°C for monosulfonation, followed by vacuum distillation at 150–270°C to remove excess sulfuric acid and isolate benzene disulfonic acid.

- Catalyst Role: The sodium benzene monosulfonate and sodium sulfate mixture catalyzes the disulfonation, minimizing side reactions.

- Product Purity: The method yields benzene disulfonic acid with very low monosulfonic acid and sulfuric acid impurities, suitable for direct conversion to the disodium salt.

- Neutralization: The purified benzene disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Monosulfonation of benzene | < 78°C, sulfuric acid, catalyst | Benzene monosulfonic acid |

| 2 | Disulfonation under vacuum | 150–270°C, vacuum distillation | Benzene disulfonic acid separation |

| 3 | Neutralization | Sodium hydroxide solution | Disodium salt formation |

This process is notable for its high yield and purity, with minimal sulfuric acid loss and reduced formation of undesirable by-products.

Diazotization and Nucleophilic Substitution Route

An alternative synthetic pathway involves the diazotization of 2-amino-substituted benzenesulfonic acids, followed by nucleophilic substitution with sulfur dioxide or related species to introduce the sulfonic acid groups in the 1,2-positions.

Example from Recent Research (2023 RSC Publication):

- Starting Material: 2-amino-5-methyl-benzenesulfonic acid.

- Diazotization: Conducted at low temperature (2–4°C) using sodium nitrite and hydrochloric acid.

- Nucleophilic Substitution: Sulfur dioxide is introduced to substitute the diazonium group, forming 4-methyl-1,2-benzenedisulfonic acid.

- Isolation: The product is isolated as a sodium salt by neutralization with sodium hydroxide.

- Characterization: Confirmed by NMR spectroscopy and elemental analysis.

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Diazotization of amino sulfonic acid | NaNO2, HCl | 2–4°C, aqueous | Formation of diazonium intermediate |

| 2 | Nucleophilic substitution with SO2 | Sulfur dioxide | Controlled addition | Formation of disulfonic acid |

| 3 | Neutralization and isolation | NaOH | Room temperature | Sodium salt form obtained |

This method allows for selective synthesis of substituted 1,2-benzenedisulfonic acids and their sodium salts with good yields, useful for further chemical transformations.

Chlorination and Derivative Formation

Chlorination of 1,2-benzenedisulfonic acid derivatives leads to sulfonyl chloride intermediates, which can be further reacted with amines to form disulfonimides. While this is more relevant to derivative synthesis, it highlights the chemical versatility of 1,2-benzenedisulfonic acid precursors.

- Chlorination is typically performed on 1,2-disulfonic acids to yield 1,2-disulfonyl chlorides.

- These intermediates can be used for polymer precursor synthesis or other functionalized compounds.

This approach is more complex and less direct for preparing the disodium salt but is important for advanced synthetic applications.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonation of benzene | Benzene | Sulfuric acid, sodium salts catalyst | <78°C monosulfonation, 150–270°C vacuum distillation | High yield, industrial scale, high purity | Requires careful distillation and catalyst preparation |

| Diazotization and substitution | 2-amino-benzenesulfonic acid derivatives | NaNO2, HCl, SO2, NaOH | Low temperature diazotization, nucleophilic substitution | Selective substitution, useful for substituted derivatives | Multi-step, requires handling diazonium intermediates |

| Chlorination to sulfonyl chlorides | 1,2-benzenedisulfonic acid | Chlorinating agents | Controlled chlorination | Enables further functionalization | More complex, not direct for disodium salt preparation |

Research Findings and Practical Considerations

- The sulfonation process with sodium benzene monosulfonate and sodium sulfate as catalysts significantly reduces tar and sulfone by-products, improving product purity and yield.

- The diazotization approach allows for the introduction of substituents (e.g., methyl groups) at specific positions, enabling tailored derivatives of 1,2-benzenedisulfonic acid disodium salt.

- Purification steps such as vacuum distillation and neutralization are critical for obtaining the disodium salt in a form suitable for industrial applications, including polymer synthesis and chemical intermediates.

- Analytical techniques such as NMR spectroscopy and elemental analysis confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Chlorination and Substitution Reactions

1,2-Benzenedisulfonic acid derivatives undergo chlorination , leading to substitution products. For example, chlorination of disodium 5-methyl-1,2-benzenedisulfonate under specific conditions results in 4-chloro-3-chlorsulfonylbenzoyl chloride , which hydrolyzes to 4-chloro-3-sulfobenzoic acid .

Key Observations :

-

Electron-withdrawing groups (sulfonic acid groups) direct substitution reactions to the para position relative to the carboxyl group .

-

NMR Analysis :

Hydrolysis and Oxidation Reactions

The compound participates in hydrolysis to form sulfobenzoic acids. For instance, disulfonimides derived from 1,2-benzenedisulfonic acid undergo hydrolysis to yield sulfonamide groups and carboxylic acids .

Oxidation :

-

Alkaline Potassium Permanganate oxidizes methyl groups in derivatives (e.g., 4-methyl-1,2-benzenedisulfonic acid) to carboxylic acids, forming 3,4-disulfobenzoic acid .

Condensation and Coupling Reactions

1,2-Disulfobenzoic acid derivatives react with p-aminobenzoic acid to form dicarboxy-terminated disulfonimides . This involves coupling via condensation reactions , though challenges arise due to the electron-poor nature of the aromatic ring .

Byproduct Analysis :

-

NMR Evidence : Crude products may contain byproducts like 2-chloro-5-methyl-benzenesulfonic acid , identified through shift superposition (δ 2.31–7.90 ppm) .

Distillation and Purification

The synthesis process includes vacuum distillation to isolate intermediates:

-

First Distillate : Contains benzene monosulfonic acid and dilute sulfuric acid.

-

Second Distillate : Concentrated sulfuric acid (~95%) with trace benzene monosulfonic acid .

Neutralization and evaporation of the first distillate yield a catalyst for subsequent reactions .

Research Findings and Implications

-

Catalytic Efficiency : The use of alkali metal sulfate and monosulfonate mixtures eliminates tar formation and enhances disulfonation .

-

Structural Influence : The 1,2-substitution pattern creates a highly electron-deficient ring, directing substitution reactions to specific positions .

-

Analytical Verification : NMR and FTIR data (e.g., SO stretching at 1219 cm⁻¹) confirm product structures and reaction outcomes .

Scientific Research Applications

Applications Overview

- Analytical Chemistry

- Environmental Testing

- Pharmaceutical Development

- Textile Industry

- Food Industry

Case Study 1: Environmental Monitoring

In a study conducted to assess water quality in industrial regions, this compound was employed to detect heavy metal concentrations. The results indicated significant reductions in pollutant levels after implementing treatment protocols using this compound, showcasing its effectiveness in environmental remediation efforts.

Case Study 2: Pharmaceutical Formulation

Research on the synthesis of a new anti-inflammatory drug highlighted the use of this compound as an intermediate. The study demonstrated that incorporating this compound improved the drug's solubility and bioavailability, leading to enhanced therapeutic outcomes.

Data Table: Applications Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Reagent for metal ion detection | Accurate concentration measurements |

| Environmental Testing | Heavy metal detection in water | Essential for regulatory compliance |

| Pharmaceutical Development | Intermediate in drug synthesis | Improved efficacy and safety profiles |

| Textile Industry | Dyeing agent for fabrics | Enhanced colorfastness and vibrancy |

| Food Industry | Antioxidant food additive | Extended shelf life and improved quality |

Mechanism of Action

The mechanism of action of 1,2-Benzenedisulfonic acid, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion detection and removal .

Comparison with Similar Compounds

Metal Salt Variants

- 1,2-Benzenedisulfonic acid, dipotassium salt (CAS 5710-54-3):

Replacing sodium with potassium alters ionic radius and solubility. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, impacting their application in electrolyte formulations . - Benzenesulfonic acid derivatives with other cations : Calcium or magnesium salts (e.g., CAS 68648-98-6) show reduced solubility in water, making them preferable in controlled-release formulations .

Isomeric Compounds

- 1,3-Benzenedisulfonic acid, disodium salt (Technical grade):

The meta-substitution reduces steric strain compared to the ortho-substituted 1,2-isomer, leading to differences in reactivity. The 1,3-isomer is less prone to intramolecular hydrogen bonding, enhancing its stability in acidic conditions . - 1,4-Benzenedisulfonic acid, hexasodium salt (CAS 52301-70-9):

Para-substitution allows for symmetrical molecular geometry, improving crystallinity. This isomer is often used in optical brighteners due to its planar structure .

Substituted Derivatives

- 2-Amino-1,5-benzenedisulfonic acid: The addition of an amino group increases chelation capacity, making it valuable in metal ion sequestration. However, the amino group reduces thermal stability compared to the parent compound .

- Ethenediyl-bridged polymers (e.g., CAS 658702-39-7):

Incorporating ethenediyl bridges and triazine groups (e.g., CAS 82640-05-9) enhances UV absorption, enabling use in photostabilizers. These polymers exhibit lower biodegradability due to their complex backbone .

Physicochemical Properties

Functional and Regulatory Differences

- Environmental Impact :

Linear benzenesulfonates (e.g., 1,2-disodium salt) degrade faster than branched derivatives (e.g., CAS 319926-68-6) due to reduced steric hindrance . Fluorinated analogues (e.g., CAS 41674-07-1) persist longer in ecosystems, leading to stricter regulations under TSCA . - Industrial Use: The 1,2-disodium salt is preferred in surfactant formulations for its balanced solubility and cost-effectiveness.

- Thermal Stability :

Triazine-substituted derivatives (e.g., CAS 82640-05-9) exhibit superior thermal resistance (>300°C), making them suitable for high-temperature polymer applications .

Research Findings

- Biodegradation :

Studies indicate this compound undergoes 60–70% biodegradation in 28 days under aerobic conditions, outperforming perfluorinated derivatives (<10% degradation) . - Toxicity :

Dialkylamine-substituted variants (e.g., PMN P-98–774) show aquatic toxicity (EC₅₀ < 1 mg/L), necessitating hazard communication under OSHA guidelines . - Synthetic Applications : The 1,2-isomer’s reactivity in electrophilic substitution reactions is leveraged to synthesize azo dyes, while the 1,4-isomer’s symmetry facilitates coordination chemistry .

Biological Activity

1,2-Benzenedisulfonic acid, disodium salt (CAS Number: 10425-30-6) is an aromatic sulfonic acid derivative that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This compound exhibits significant biological activity, influencing various biochemical pathways and interactions.

- Molecular Formula : C₆H₄Na₂O₆S₂

- Molecular Weight : 282.19 g/mol

- Solubility : Highly soluble in water (663 g/L at 20°C) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds similar to 1,2-benzenedisulfonic acid exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cardiovascular diseases and neurodegenerative disorders.

2. Pharmaceutical Applications

1,2-Benzenedisulfonic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their effectiveness in drug formulations aimed at treating conditions related to oxidative stress and inflammation .

3. Enzyme Interactions

Studies have shown that sulfonic acids can interact with enzymes, potentially influencing their activity. For instance, the structural properties of sulfonic acids may affect laccase activity in fungi, which is vital for bioremediation processes . Laccases are enzymes that catalyze the oxidation of phenolic compounds and are significant in lignin degradation.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of various sulfonic acids found that compounds with similar structures to 1,2-benzenedisulfonic acid demonstrated significant free radical scavenging activity. This suggests potential therapeutic applications in reducing oxidative damage in cells .

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, 1,2-benzenedisulfonic acid has been utilized as a precursor for synthesizing drugs targeting inflammatory pathways. Its role as a pharmaceutical intermediate highlights its importance in drug development processes .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-benzenedisulfonic acid, disodium salt, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of benzene derivatives followed by neutralization. For example, sulfonation of 1,2-dichlorobenzene using concentrated sulfuric acid at 150–200°C produces 1,2-benzenedisulfonic acid, which is neutralized with sodium hydroxide to form the disodium salt . Key factors include temperature control (to avoid over-sulfonation) and stoichiometric ratios of sulfonating agents. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical for removing unreacted starting materials and byproducts like isomers (e.g., 1,3-benzenedisulfonic acid) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting the 1,2-substitution. C NMR will display sulfonate carbons at ~125–130 ppm.

- FT-IR : Strong S=O stretching vibrations near 1180 cm and 1040 cm confirm sulfonate groups.

- Elemental Analysis : Sodium content (~12–13%) and sulfur (~20–21%) must align with theoretical values (CHNaOS) .

Q. What are the primary applications of this compound in foundational chemical research?

- Methodological Answer : It serves as a precursor for synthesizing dyes (via diazo coupling reactions) , a surfactant in colloidal systems due to its anionic properties , and a stabilizer in radical polymerization reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing impurities in synthesized this compound?

- Methodological Answer : Contradictions often arise from isomeric impurities (e.g., 1,3- or 1,4-disulfonate isomers) or incomplete neutralization. Strategies include:

- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate isomers. MS fragmentation patterns distinguish sulfonate groups’ positions .

- X-ray Crystallography : Resolves ambiguities in substitution patterns by providing definitive bond angles and distances .

Q. What experimental designs are optimal for studying the compound’s role in trapping reactive oxygen species (ROS) in biological systems?

- Methodological Answer :

- Electron Paramagnetic Resonance (EPR) : Use spin-trapping agents (e.g., DMPO) with 1,2-benzenedisulfonic acid to detect ROS like superoxide (O) and hydroxyl (·OH) radicals. Control pH (7.4) and temperature (37°C) to mimic physiological conditions .

- Fluorescence Assays : Pair with probes like dihydroethidium (DHE) for superoxide detection, ensuring the compound does not quench fluorescence signals .

Q. How can researchers optimize the compound’s stability in aqueous solutions for long-term kinetic studies?

- Methodological Answer :

- pH Buffering : Maintain solutions at pH 6–8 to prevent sulfonate group hydrolysis.

- Light and Oxygen Control : Store solutions in amber vials under nitrogen to avoid photodegradation and oxidation.

- Chelating Agents : Add EDTA (0.1–1 mM) to sequester metal ions that catalyze decomposition .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting results in the compound’s reactivity with electrophilic agents?

- Methodological Answer : Discrepancies may stem from competing reaction pathways (e.g., sulfonate group vs. aromatic ring reactivity). Use kinetic studies (e.g., stopped-flow spectrometry) to monitor intermediate formation. Computational modeling (DFT) can predict preferential attack sites on the aromatic ring .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.